1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to the indazole core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated indazole.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but lacks the indazole core.
Uniqueness: 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid is unique due to the combination of the indazole core and the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
50264-73-8 |
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Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChI Key |
FMEUDPQGISYAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
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